BenchChemオンラインストアへようこそ!

3-Butyl-3-fluoroazetidine hydrochloride

pKa modulation basicity fluorine effect

3-Butyl-3-fluoroazetidine hydrochloride (CAS 2097956-67-5) is a 3,3-disubstituted azetidine derivative belonging to the class of fluorinated saturated nitrogen heterocycles. It features a four-membered azetidine ring bearing both an n-butyl group and a fluorine atom at the 3-position, furnished as the hydrochloride salt (molecular formula C₇H₁₅ClFN, MW 167.65 g/mol).

Molecular Formula C7H15ClFN
Molecular Weight 167.65 g/mol
CAS No. 2097956-67-5
Cat. No. B1484689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-3-fluoroazetidine hydrochloride
CAS2097956-67-5
Molecular FormulaC7H15ClFN
Molecular Weight167.65 g/mol
Structural Identifiers
SMILESCCCCC1(CNC1)F.Cl
InChIInChI=1S/C7H14FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h9H,2-6H2,1H3;1H
InChIKeyDFDOBLNVKBNIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-3-fluoroazetidine Hydrochloride (CAS 2097956-67-5): A 3,3-Disubstituted Fluorinated Azetidine Building Block for Medicinal Chemistry


3-Butyl-3-fluoroazetidine hydrochloride (CAS 2097956-67-5) is a 3,3-disubstituted azetidine derivative belonging to the class of fluorinated saturated nitrogen heterocycles. It features a four-membered azetidine ring bearing both an n-butyl group and a fluorine atom at the 3-position, furnished as the hydrochloride salt (molecular formula C₇H₁₅ClFN, MW 167.65 g/mol) . The compound is commercially available at 98% purity from research chemical suppliers and is positioned as a versatile intermediate for pharmaceutical and agrochemical discovery programs . The azetidine scaffold provides structural rigidity while the geminal fluoro-alkyl substitution pattern modulates key physicochemical parameters—including basicity (pKa), lipophilicity (LogP), and metabolic stability—that are critical for lead optimization in drug discovery [1].

Why 3-Butyl-3-fluoroazetidine Hydrochloride Cannot Be Replaced by a Generic 3-Fluoroazetidine or 3-Alkylazetidine Analog


Substituting 3-butyl-3-fluoroazetidine hydrochloride with a simpler 3-fluoroazetidine, a non-fluorinated 3-alkylazetidine, or a shorter-chain homolog introduces systematic, quantifiable deviations in at least three critical physicochemical parameters relevant to drug discovery: (i) fluorination at the 3-position reduces azetidine nitrogen basicity (pKa) by approximately 2.5 units relative to the non-fluorinated counterpart, directly affecting ionization state at physiological pH [1]; (ii) the n-butyl chain contributes ~0.8 LogP units relative to the propyl homolog, altering predicted membrane permeability and distribution [2]; and (iii) within the DPP IV inhibitor space, 3-fluoroazetidines uniquely avoid the cyclization-driven chemical instability that plagues 2-cyano- and 2-ketoazetidine subtypes, yet this stability advantage is absent in non-fluorinated azetidines [3]. These differences are not cosmetic—they directly affect in vitro potency, metabolic clearance, and oral absorption predictions, making blind substitution a quantifiable risk in lead optimization campaigns.

Quantitative Differentiation Evidence: 3-Butyl-3-fluoroazetidine Hydrochloride vs. Closest Analogs


Fluorine-Induced pKa Reduction of ~2.5 Units vs. Non-Fluorinated 3-Alkylazetidines

The incorporation of a single fluorine atom at the 3-position of the azetidine ring reduces the conjugate acid pKa of the azetidine nitrogen by approximately 2.5 units compared to the corresponding non-fluorinated azetidine. This effect was systematically quantified across a series of monofluorinated azetidines by Melnykov et al. (2023) [1]. Although pKa was not measured specifically for 3-butyl-3-fluoroazetidine, the pKa-lowering effect of 3-fluoro substitution is established as a robust class-level property governed by the through-bond electron-withdrawing effect of fluorine, which is largely independent of the alkyl substituent at the same carbon [1]. For 3-butyl-3-fluoroazetidine hydrochloride, this translates to a predicted pKa approximately 2.5 units lower than that of 3-butylazetidine hydrochloride (CAS 1506180-37-5), meaning a substantially reduced fraction of the protonated, charged species at physiological pH 7.4.

pKa modulation basicity fluorine effect ionization state

LogP Differentiation Across the 3-Fluoro-3-alkylazetidine Homologous Series: Butyl vs. Propyl vs. Methyl vs. Parent

The computed LogP of 3-butyl-3-fluoroazetidine hydrochloride is 1.91 , compared to XLogP3-AA = 1.1 for 3-fluoro-3-propylazetidine [1] and LogP = 0.26 for the parent 3-fluoroazetidine (CAS 690257-76-2) [2]. This yields a ΔLogP of approximately +0.8 relative to the propyl homolog and +1.65 relative to the parent 3-fluoroazetidine. The incremental LogP contribution per methylene (–CH₂–) unit within this homologous 3-fluoro-3-alkylazetidine series is approximately 0.4–0.5 units, consistent with established Hansch π values for aliphatic chain extension.

lipophilicity LogP alkyl chain homologous series membrane permeability

Chemical Stability Advantage: 3-Fluoroazetidines Eliminate Cyclization Propensity vs. 2-Cyano- and 2-Ketoazetidines in DPP IV Inhibition

In the context of dipeptidyl peptidase IV (DPP IV) inhibition, a direct comparative SAR analysis by Ferraris et al. (2007) established that while 2-cyanoazetidines and 2-ketoazetidines can achieve inhibitory potencies below 100 nM, they carry an intrinsic liability: these 'warhead'-based subtypes undergo internal cyclization to form inactive ketopiperazines and dihydroketopyrazines, severely limiting their utility in biological assays and drug development [1]. In contrast, select 3-fluoroazetidine derivatives achieve sub-micromolar inhibitory potencies (IC₅₀ < 1 μM) without any detectable propensity for cyclization or the associated chemical instability [1]. The 3-butyl-3-fluoroazetidine scaffold, as a member of the 3-fluoroazetidine subtype, inherits this critical stability advantage while the n-butyl substituent offers additional opportunities for hydrophobic pocket interactions in the DPP IV active site.

DPP IV chemical stability cyclization dipeptidyl peptidase IV inhibitor

High Metabolic Stability of Monofluorinated Azetidines Confirmed by Intrinsic Microsomal Clearance Measurements

The systematic study by Melnykov et al. (2023) measured intrinsic microsomal clearance (CLint) across a panel of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. The study demonstrated high metabolic stability for nearly all monofluorinated compounds tested, including 3-fluoroazetidine derivatives. A notable exception was the 3,3-difluoroazetidine derivative, which showed elevated clearance—suggesting that monofluorination at the 3-position, as in 3-butyl-3-fluoroazetidine, is preferable to gem-difluorination for maintaining metabolic stability [1]. While 3-butyl-3-fluoroazetidine itself was not directly tested in this panel, the class-level finding that monofluorinated azetidines exhibit high metabolic stability (low CLint) provides strong inferential support for the metabolic robustness of the target compound.

metabolic stability microsomal clearance CYP450 fluorine effect

Purity Differentiation: 98% vs. 95% — Implications for Reproducibility in Medicinal Chemistry Campaigns

3-Butyl-3-fluoroazetidine hydrochloride is commercially available at 98% purity from Leyan (Product No. 2212821) . By comparison, the non-fluorinated analog 3-butylazetidine hydrochloride (CAS 1506180-37-5) is typically supplied at 95% purity (AChemBlock, Cat. AD285438) , as is 3-ethyl-3-fluoroazetidine hydrochloride (CAS 2098116-40-4), offered at 95% by AKSci . While a 3% purity difference may appear modest, in the context of multi-step synthesis where this building block serves as a late-stage intermediate or is used in parallel library synthesis, the reduced impurity burden of the 98% grade minimizes the risk of impurity carry-through, simplifies chromatographic purification, and improves batch-to-batch consistency in SAR studies.

purity quality control procurement reproducibility

Best-Fit Application Scenarios for 3-Butyl-3-fluoroazetidine Hydrochloride Based on Quantified Differentiation


DPP IV Inhibitor Lead Optimization Requiring Chemical Stability with Sub-Micromolar Potency

In DPP IV inhibitor programs, the 3-fluoroazetidine scaffold eliminates the cyclization-driven chemical instability that limits the developability of 2-cyano- and 2-ketoazetidine leads, while still achieving IC₅₀ values below 1 μM [1]. 3-Butyl-3-fluoroazetidine hydrochloride serves as a key intermediate for constructing DPP IV inhibitors in this stable subtype. The n-butyl group at the 3-position provides additional hydrophobic contacts within the DPP IV S1 pocket, potentially improving potency relative to smaller alkyl substituents. Researchers procuring this building block benefit from both the documented class-level stability advantage and the higher commercial purity (98%) that supports reproducible SAR [2].

CB1 Receptor Antagonist Development Using Heterocycle-Substituted 3-Alkyl Azetidine Scaffolds

Patents from Merck Sharp & Dohme (US 7,906,652 B2; WO 2007/064566 A3) disclose heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists/inverse agonists for treating obesity, metabolic disorders, and CNS indications [1]. The 3-alkyl-3-fluoroazetidine core—exemplified by 3-butyl-3-fluoroazetidine—is a direct precursor for constructing the azetidine portion of these patented pharmacophores. The fluorine atom at the 3-position not only provides the pKa and metabolic stability benefits documented by Melnykov et al. [2] but also serves as a potential ¹⁸F-labeling site for PET tracer development, enabling in vivo target engagement studies.

Physicochemical Property Fine-Tuning in Lead Optimization via Systematic LogP Incrementation

For medicinal chemistry teams optimizing lipophilicity, 3-butyl-3-fluoroazetidine hydrochloride (computed LogP = 1.91) [1] offers the highest LogP among commercially available 3-fluoro-3-alkylazetidine building blocks. The availability of homologous compounds—3-fluoro-3-methyl (LogP ~0.5, estimated), 3-fluoro-3-ethyl, 3-fluoro-3-propyl (XLogP3 = 1.1) [2], and 3-fluoro-3-butyl (LogP = 1.91)—enables systematic LogP scanning without altering the core 3-fluoroazetidine pharmacophore. This is particularly valuable when optimizing blood-brain barrier penetration or reducing hERG liability, where small, predictable changes in LogP can have outsized effects on the overall profile.

PET Tracer and ¹⁸F-Radiolabeling Precursor Development

The 3-fluoroazetidine moiety has been validated as a key structural element in high-affinity PDE5 inhibitors (IC₅₀ = 5.92 nM for compound 7 bearing a 3-fluoroazetidine group) and in ¹⁸F-labeled PET tracer candidates for cholesterol 24-hydroxylase (CH24H) imaging [1]. In the CH24H tracer program, the 3-fluoroazetidine group was incorporated by structure-based drug design as the ¹⁸F-labeling site, leveraging the co-crystal structure of a parent inhibitor (IC₅₀ = 16 nM, logD = 1.7) [2]. 3-Butyl-3-fluoroazetidine hydrochloride provides a pre-functionalized building block for analogous radiolabeling strategies, with the butyl chain offering additional modulation of logD to optimize tracer biodistribution.

Quote Request

Request a Quote for 3-Butyl-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.